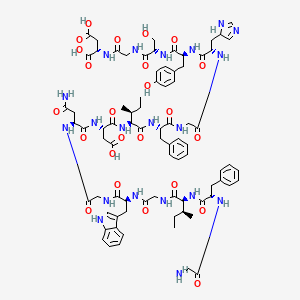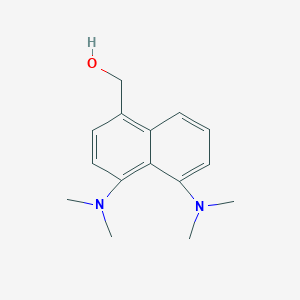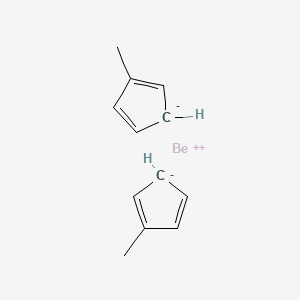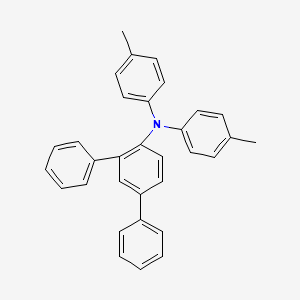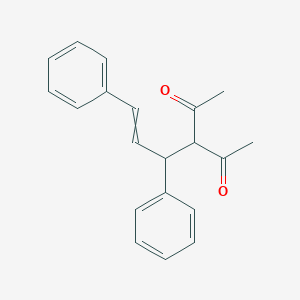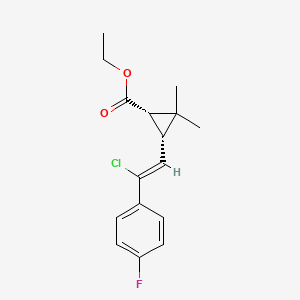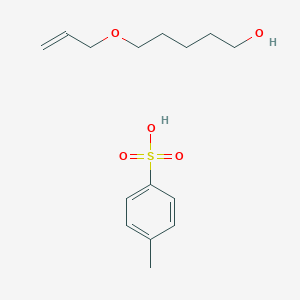
4-Methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 5-prop-2-enoxypentan-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is reversible and can be driven to completion by controlling the reaction conditions. On the other hand, 5-prop-2-enoxypentan-1-ol can be synthesized through the reaction of 5-pentanol with propylene oxide under basic conditions .
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure consistent product quality and yield . The production of 5-prop-2-enoxypentan-1-ol in an industrial setting typically involves the use of high-pressure reactors and catalysts to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding sulfonates.
Substitution: It can undergo electrophilic aromatic substitution reactions.
5-Prop-2-enoxypentan-1-ol can undergo:
Nucleophilic substitution: The hydroxyl group can be substituted by various nucleophiles.
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly used.
Major Products Formed
Oxidation of 4-Methylbenzenesulfonic acid: Forms sulfonic acid derivatives.
Reduction of 4-Methylbenzenesulfonic acid: Forms sulfonates.
Substitution reactions of 5-Prop-2-enoxypentan-1-ol: Forms various substituted alcohols.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. It can also participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group . The 5-prop-2-enoxypentan-1-ol component can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the 5-prop-2-enoxypentan-1-ol component.
Benzenesulfonic acid: Similar sulfonic acid group but lacks the methyl group.
Methanesulfonic acid: Similar sulfonic acid group but lacks the aromatic ring.
Propiedades
Número CAS |
172147-62-5 |
|---|---|
Fórmula molecular |
C15H24O5S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol |
InChI |
InChI=1S/C8H16O2.C7H8O3S/c1-2-7-10-8-5-3-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2,9H,1,3-8H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
ZBXOZMZQDCJECG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


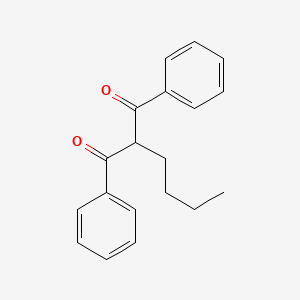
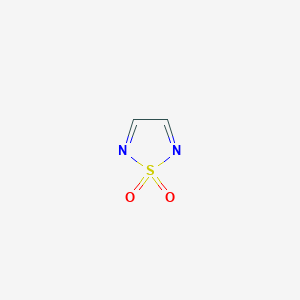
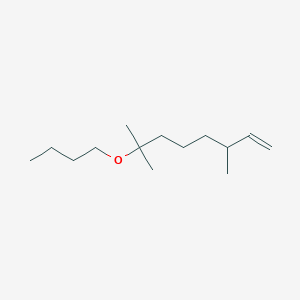
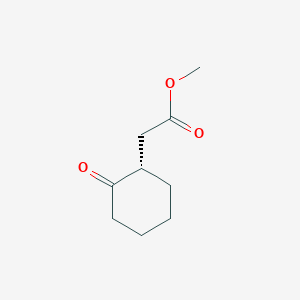
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
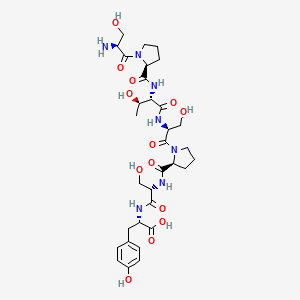
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
